molecular formula C10H9N3O2 B7795065 2-(4-oxo-1H-quinazolin-2-yl)acetamide

2-(4-oxo-1H-quinazolin-2-yl)acetamide

Cat. No.: B7795065
M. Wt: 203.20 g/mol
InChI Key: HLGWEIMMQZUCMM-UHFFFAOYSA-N
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Description

2-(4-oxo-1H-quinazolin-2-yl)acetamide is a quinazolinone derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The quinazolinone scaffold is a versatile structure that can be modified to enhance its pharmacological profile, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1H-quinazolin-2-yl)acetamide typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with acetic anhydride to form N-acetylanthranilic acid, which is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The scalability of the synthesis is crucial for its application in drug development and manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1H-quinazolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to

Properties

IUPAC Name

2-(4-oxo-1H-quinazolin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGWEIMMQZUCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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